2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of chloro, nitro, and phenyl groups attached to an imidazole ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium azide, and primary amines are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Imidazoles: From nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: From oxidation reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The chloro and phenyl groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the imidazole ring.
4-chloro-3-nitrophenyl-porphyrin: Contains similar functional groups but is part of a larger porphyrin structure.
2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate: Another heterocyclic compound with similar substituents but different ring structure.
Uniqueness
2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H14ClN3O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14ClN3O2/c22-17-12-11-16(13-18(17)25(26)27)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |
InChI Key |
OIIBRKKUEPLCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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